molecular formula C11H14BrNO2 B13172673 5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1306604-41-0

5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13172673
CAS No.: 1306604-41-0
M. Wt: 272.14 g/mol
InChI Key: VTDGZPKGEUXCPY-UHFFFAOYSA-N
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Description

5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the bromination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in studies related to neurodegenerative diseases and infectious diseases.

    Medicine: Its derivatives are being explored for their potential as therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, leading to different reactivity and biological activity.

    5-Bromo-1,2,3,4-tetrahydroisoquinoline:

Uniqueness

5-Bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1306604-41-0

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

5-bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14BrNO2/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2/h5,13H,3-4,6H2,1-2H3

InChI Key

VTDGZPKGEUXCPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCNCC2=C1)Br)OC

Origin of Product

United States

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